

An In-depth Technical Guide to 1,3-Dibromo-1,3-dichloroacetone

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Compound of Interest

Compound Name: 1,3-Dibromo-1,3-dichloroacetone

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Abstract

This document provides a comprehensive technical overview of **1,3-Dibromo-1,3-dichloroacetone**, a mixed tetrahalogenated ketone. The history of this compound is intrinsically linked to environmental science, where its discovery was not in a synthetic chemistry lab but as a disinfection byproduct (DBP) in drinking water. This guide details its discovery, the analytical methods used for its identification, its formation pathways, and available physicochemical data. Due to the sparse information on its deliberate synthesis, this paper focuses on the compound's significance as an environmental analyte.

Discovery and History

The history of **1,3-Dibromo-1,3-dichloroacetone** is a modern one, rooted in the field of environmental analytical chemistry. Unlike many organic compounds with a long history of synthesis and application, this molecule was first identified in the late 20th century as a previously unknown drinking water disinfection byproduct.

A seminal study published in 1999 by Susan D. Richardson and her colleagues at the U.S. Environmental Protection Agency was the first to report the identification of **1,3-Dibromo-1,3-dichloroacetone**.^[1] Their research focused on identifying new DBPs formed when water containing elevated levels of bromide is treated with ozone, followed by chlorine or chloramine as a secondary disinfectant.^[1] The discovery highlighted the complexity of DBP formation and

the emergence of new, unmonitored compounds resulting from alternative disinfection practices.

To date, there is no significant body of literature describing the deliberate laboratory synthesis of **1,3-Dibromo-1,3-dichloroacetone**, suggesting it is not a common building block or target molecule in synthetic organic chemistry. Its primary relevance remains as an indicator of complex halogenation reactions occurring during water treatment. A 2003 paper in the Journal of Organic Chemistry by Meilert et al., which focused on Diels-Alder reactions of related compounds, provided spectral data for **1,3-dibromo-1,3-dichloroacetone**, indicating a sample was prepared for characterization, but a detailed synthesis was not the focus of the work.^[2]

Data Presentation

Quantitative data for **1,3-Dibromo-1,3-dichloroacetone** is not widely available in the literature. The table below includes available spectral data for the target compound and physical properties of the closely related, more extensively studied dihalogenated acetones for comparative context.

| Property | 1,3-Dibromo-1,3-dichloroacetone | 1,3-Dibromoacetone | 1,3-Dichloroacetone |
|--|---|---|---|
| Molecular Formula | C ₃ H ₂ Br ₂ Cl ₂ O | C ₃ H ₄ Br ₂ O | C ₃ H ₄ Cl ₂ O |
| Molecular Weight | 292.74 g/mol | 215.87 g/mol | 126.97 g/mol |
| CAS Number | Not assigned | 816-39-7 | 534-07-6 |
| Appearance | Not reported | White to yellow crystals or fused solid | Crystalline solid |
| Melting Point | Not reported | 29-30 °C | 39-41 °C |
| Boiling Point | Not reported | 97-98 °C @ 21 mmHg | 173 °C |
| Density | Not reported | Not reported | 1.383 g/mL at 25 °C |
| ¹³ C NMR (CDCl ₃) | Referenced in spectral databases ^[2] | Not applicable | Not applicable |

Experimental Protocols

The identification of **1,3-Dibromo-1,3-dichloroacetone** was achieved through a meticulous analytical workflow designed to detect and identify novel compounds in complex water matrices. The protocol below is based on the methodology described by Richardson et al. (1999).

Objective: To identify novel disinfection byproducts in ozonated drinking water with high bromide content, treated with chlorine or chloramine.

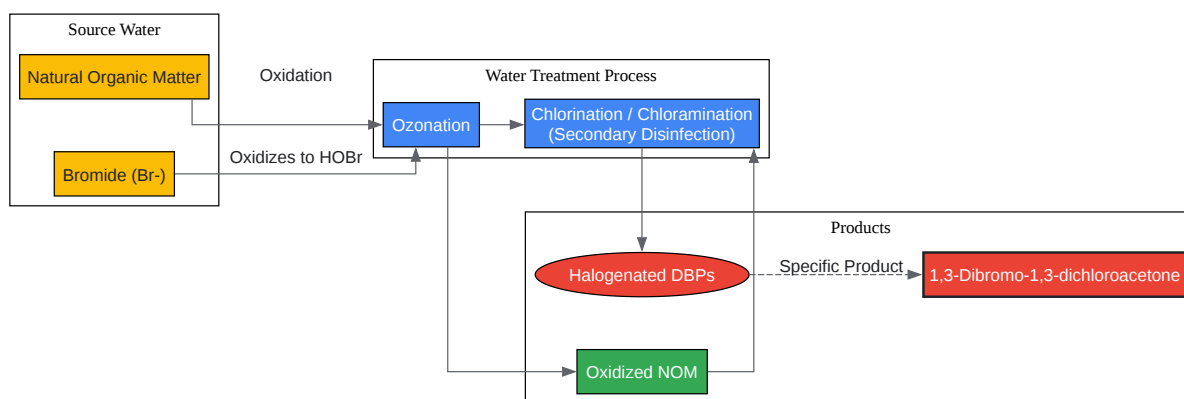
Methodology:

- **Water Sample Collection:** Samples were collected from a water treatment plant that utilized ozonation. The raw water source had naturally high levels of bromide.
- **Sample Preparation & Extraction:**
 - Water samples (typically 1-4 liters) were passed through XAD resin cartridges to adsorb organic compounds.
 - The adsorbed compounds were then eluted from the resin using ethyl acetate.
 - The eluate was concentrated using a Kuderna-Danish apparatus to a final volume of 1 mL.
- **Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):**
 - The concentrated extract was injected into a gas chromatograph for separation of the individual compounds.
 - The separated compounds were then introduced into a mass spectrometer for detection and identification.
 - **Instrumentation:** High-resolution electron-impact (EI) and chemical ionization (CI) mass spectrometry were crucial for determining the elemental composition of the unknown compounds.
- **Compound Identification:**

- The mass spectrum of an unknown peak in the chromatogram was analyzed.
- The presence of characteristic isotopic patterns for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of $\sim 3:1$) and bromine ($^{79}\text{Br}/^{81}\text{Br}$ ratio of $\sim 1:1$) was indicative of a halogenated compound.
- For **1,3-Dibromo-1,3-dichloroacetone**, the mass spectrum would reveal a molecular ion cluster consistent with a molecule containing two bromine atoms and two chlorine atoms.
- High-resolution mass spectrometry provided an accurate mass measurement, allowing for the determination of the elemental formula ($\text{C}_3\text{H}_2\text{Br}_2\text{Cl}_2\text{O}$).
- The fragmentation pattern in the mass spectrum provided structural information, confirming the acetone backbone and the positions of the halogen atoms.

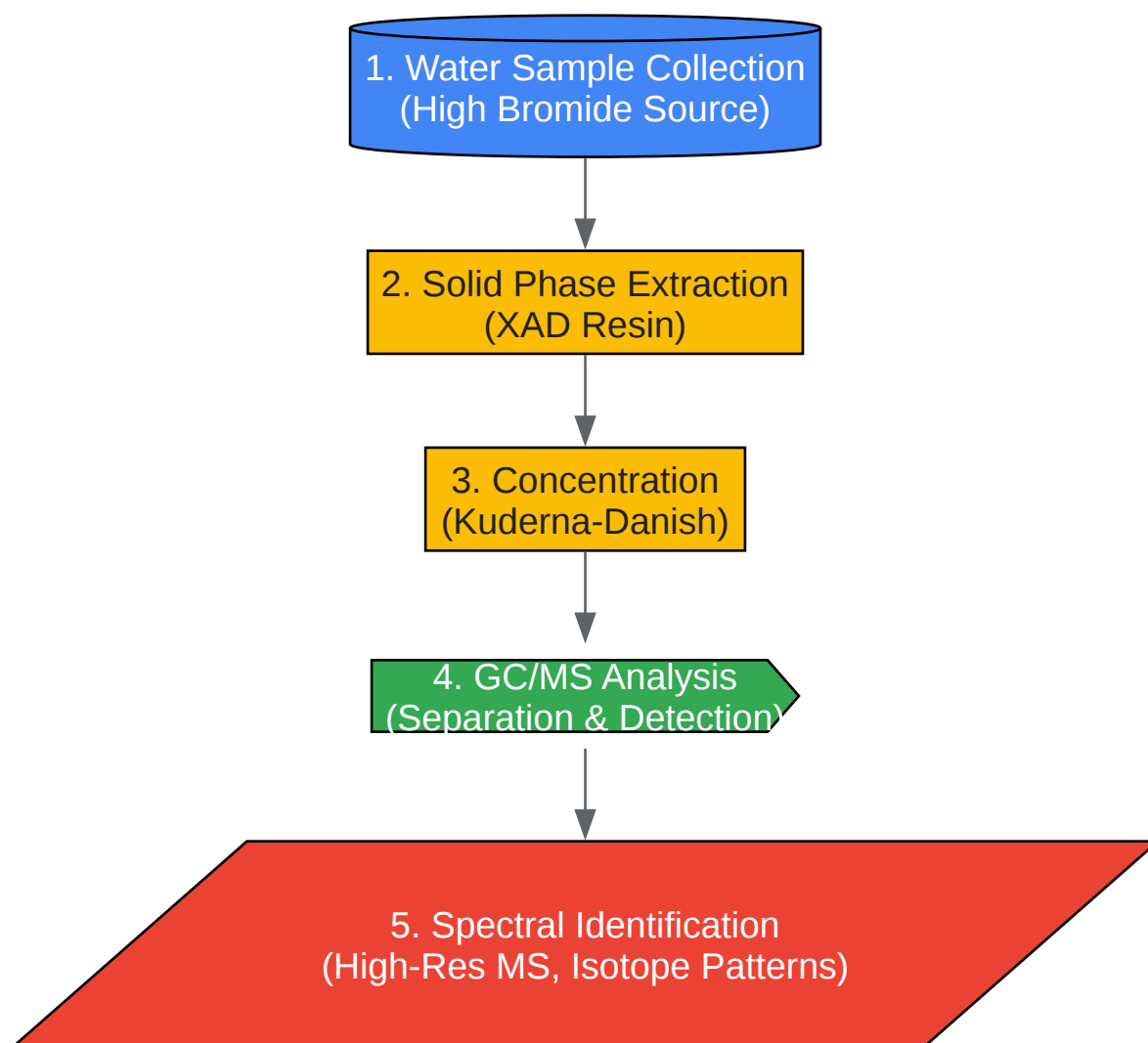
Visualizations

The following diagrams illustrate the key processes related to **1,3-Dibromo-1,3-dichloroacetone**.



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Caption: Formation pathway of **1,3-Dibromo-1,3-dichloroacetone** during water treatment.



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Caption: Analytical workflow for the identification of **1,3-Dibromo-1,3-dichloroacetone**.

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